triazanium;phosphate
Overview
Description
Mechanism of Action
Target of Action
Phosphoric acid, ammonium salt (1:3) is an organophosphorus compound. As phosphonates mimic the phosphates and carboxylates of biological molecules, they have the potential to inhibit metabolic enzymes . Therefore, the primary targets of this compound are likely to be various metabolic enzymes in organisms.
Mode of Action
The mode of action of phosphoric acid, ammonium salt (1:3) involves its interaction with these metabolic enzymes. The compound can bind to the active sites of these enzymes, potentially inhibiting their function . This interaction can lead to changes in the metabolic processes controlled by these enzymes.
Biochemical Pathways
The biochemical pathways affected by phosphoric acid, ammonium salt (1:3) are those involving the metabolic enzymes it targets. The compound’s interaction with these enzymes can disrupt the normal flow of the biochemical pathways, leading to downstream effects on the organism’s metabolism .
Action Environment
The action, efficacy, and stability of phosphoric acid, ammonium salt (1:3) can be influenced by various environmental factors. For instance, in aqueous environments, at pH values between 6.5 and 8.5, phosphoric acid, and mono-, di-, and triphosphates (deprotonated anions) will all exist in equilibrium depending on the specific pH of the system . This equilibrium can affect the compound’s action and stability.
Preparation Methods
Triazanium phosphate can be synthesized in the laboratory by treating 85% phosphoric acid with 30% ammonia solution. The reaction is as follows:
H3PO4+3NH3→(NH4)3PO4
The resulting compound is a colorless, crystalline solid that is highly soluble in water . Industrial production methods involve the ammoniation electrosynthesis technology, where monoammonium phosphate and diammonium phosphate are excessively aminated to prepare triazanium phosphate mixed slurry. This slurry is then granulated and processed to produce the final compound .
Chemical Reactions Analysis
Triazanium phosphate undergoes various chemical reactions, including:
Reduction: It is less commonly involved in reduction reactions.
It can react with lead nitrate to form ammonium nitrate and lead phosphate:Substitution: 4(NH4)3PO4+3Pb(NO3)4→Pb3(PO4)4+12NH4NO3
Common reagents include phosphoric acid and ammonia, and the major products formed are ammonium nitrate and lead phosphate .
Scientific Research Applications
Triazanium phosphate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a source of nitrogen and phosphorus.
Biology: Employed in studies related to plant nutrition and soil fertility.
Medicine: Investigated for its potential use in drug formulations and as a flame retardant in medical textiles.
Industry: Widely used in the production of fertilizers and as a flame retardant in textiles and plastics
Comparison with Similar Compounds
Triazanium phosphate is similar to other ammonium phosphates, such as diammonium phosphate ((NH₄)₂HPO₄) and monoammonium phosphate ((NH₄)H₂PO₄). triazanium phosphate is less stable and more prone to releasing ammonia. Its unique ability to provide both nitrogen and phosphorus makes it valuable in fertilizers. Similar compounds include:
- Diammonium phosphate
- Monoammonium phosphate
- Ammonium polyphosphate .
Properties
IUPAC Name |
triazanium;phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H3N.H3O4P/c;;;1-5(2,3)4/h3*1H3;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIUUUJAJJNDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10124-31-9 (Parent) | |
Record name | Ammonium phosphate, tribasic | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8052778 | |
Record name | Phosphoric acid, ammonium salt (1:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [OECD SIDS] Aqueous solution; [JECFA] White odorless granules; [Redox Chemicals MSDS] | |
Record name | Ammonium polyphosphate | |
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CAS No. |
10361-65-6, 68412-62-4, 68333-79-9 | |
Record name | Ammonium phosphate, tribasic | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, di-C4-18-alkyl esters, ammonium salts | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, ammonium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phosphoric acid, ammonium salt (1:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Polyphosphoric acids, ammonium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.425 | |
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Record name | Triammonium orthophosphate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Phosphoric acid, di-C4-18-alkyl esters, ammonium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AMMONIUM PHOSPHATE, TRIBASIC | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZJF06M0I9 | |
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Retrosynthesis Analysis
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